![molecular formula C21H25N3O3 B2600466 N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049475-01-5](/img/structure/B2600466.png)
N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(3-(4-phenylpiperazin-1-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a chemical compound that has attracted significant scientific research attention due to its potential therapeutic applications. This compound is commonly referred to as BRL-15572 and has been the subject of numerous studies exploring its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Anti-Inflammatory Applications
A series of compounds similar to the one were synthesized and their anti-inflammatory activities were investigated using a carrageenan-induced rat paw edema model in vivo . All the synthesized compounds were found to be potent anti-inflammatory agents .
Antimicrobial Activity
Compounds with a structure similar to the one have been synthesized and screened for in vitro antimicrobial activity . The compounds exhibited significant antibacterial and antifungal activity .
Molecular Modeling
The most active eight piperazine chrome-2-one derivatives, which are similar to the compound , were used in docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms . The estimated score by the genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .
Treatment of Motor Neuron Diseases and Neuromuscular Junction Disorders
A compound similar to the one , “N - (3- (4- (3- (DIISOBUTYLAMINO)PROPYL)PIPERAZIN-1-YL)PROPYL)-1 H -BENZO [d]IMIDAZOL-2-AMINE SUCCINATE”, has been used for the treatment of motor neuron diseases and neuromuscular junction disorders .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with oxidoreductase enzymes . These enzymes play a crucial role in various biological processes, including energy production, detoxification, and cellular repair .
Mode of Action
Docking simulations of similar compounds have shown that the enzyme-inhibitor complex is stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .
Biochemical Pathways
Given its potential interaction with oxidoreductase enzymes, it may influence pathways related to oxidative stress and cellular metabolism .
Result of Action
Similar compounds have exhibited significant antibacterial and antifungal activity , suggesting that this compound may also have antimicrobial properties.
Action Environment
properties
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-21(17-7-8-19-20(15-17)27-16-26-19)22-9-4-10-23-11-13-24(14-12-23)18-5-2-1-3-6-18/h1-3,5-8,15H,4,9-14,16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQBPBNLIBKBMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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